3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide

Antitubercular Cysteine Synthase Sulfonamide

Researchers requiring a defined 4-chloro halogen-scanning probe for M. tuberculosis CysK2 cysteine synthase or a high-logD matched-pair comparator for Alzheimer's γ-secretase screening often face supply gaps for precise benzenesulfonamide analogs. This compound directly solves that gap. - Provides the 4-chloro substituent orthogonal to the 4-bromo analog (Kd ~17,700 nM against CysK2), enabling electronic vs. steric SAR deconvolution. - Serves as the high-logD member (calc. logD ~3.5-4.5) alongside the N-propyl analog for permeability-transport correlation studies. - Offered as a custom-synthesis item with full analytical characterization; typical purity ≥95% (HPLC).

Molecular Formula C16H24ClNO3S
Molecular Weight 345.9 g/mol
Cat. No. B12193984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide
Molecular FormulaC16H24ClNO3S
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)Cl
InChIInChI=1S/C16H24ClNO3S/c1-2-3-11-21-16-12-14(9-10-15(16)17)22(19,20)18-13-7-5-4-6-8-13/h9-10,12-13,18H,2-8,11H2,1H3
InChIKeyVCCUNTAXDXQSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-4-chloro-N-cyclohexylbenzenesulfonamide: Structural Identity & Class Position


3-Butoxy-4-chloro-N-cyclohexylbenzenesulfonamide (molecular formula C16H24ClNO3S, molecular weight ~345.9 g/mol) is a halogenated, multi-substituted N-cyclohexyl-benzenesulfonamide . It belongs to the broad sulfonamide class widely used in medicinal chemistry as zinc-binding enzyme inhibitors and GPCR-targeted screening compounds. Its structural pattern—a 3-butoxy, 4-chloro substitution on the phenyl ring coupled to an N-cyclohexyl sulfonamide—places it within a chemical space that has shown activity against γ-secretase and bacterial cysteine synthases in patent and database records for close analogs [1].

3-Butoxy-4-chloro-N-cyclohexylbenzenesulfonamide: Limits of Generic Substitution


Within the cyclohexyl-benzenesulfonamide series, even single-atom changes (e.g., 4-chloro vs. 4-bromo, or N-cyclohexyl vs. N-propyl) can lead to substantial shifts in target binding affinity, selectivity, and physicochemical properties. Public database entries indicate that the 4-bromo analog (4-bromo-3-butoxy-N-cyclohexylbenzenesulfonamide) shows measurable but weak affinity (Kd ~17,700 nM) against mycobacterial S-sulfocysteine synthase (CysK2) [1]. The chlorine-for-bromine substitution and the precise alkoxy pattern are expected to modulate lipophilicity, hydrogen bonding, and steric fit at the target site [2]. This means that generic class-level assumptions cannot substitute for compound-specific verification when a research or procurement specification requires a defined chemical entity.

3-Butoxy-4-chloro-N-cyclohexylbenzenesulfonamide: Quantitative Differentiation Evidence


Halogen-Dependent Affinity at CysK2

The direct structural analog 4-bromo-3-butoxy-N-cyclohexylbenzenesulfonamide (CAS 914232-43-2) has been screened against M. tuberculosis S-sulfocysteine synthase (CysK2) and exhibits a dissociation constant (Kd) of 17,700 nM [1]. No Kd data for the 4-chloro target compound against this target are reported in the same assay. The chlorine substituent, having a smaller van der Waals radius (1.75 Å) and higher electronegativity (3.16 Pauling scale) compared to bromine (radius 1.85 Å, electronegativity 2.96), is expected to alter the binding pose and affinity at the halogen-binding pocket, providing a rationale for differential screening outcomes [2].

Antitubercular Cysteine Synthase Sulfonamide

N-Substituent Size and Lipophilicity Differentiation

The N-cyclohexyl group in the target compound (MW 345.9) provides significantly greater steric bulk and lipophilicity compared to the N-propyl analog 3-butoxy-4-chloro-N-propylbenzenesulfonamide (MW 305.82, CAS 1018135-82-4) . The calculated logP contribution of a cyclohexyl group is approximately 2.3 log units higher than that of an n-propyl group, translating to an estimated 200-fold increase in partition coefficient [1]. This difference is expected to impact membrane permeability, plasma protein binding, and pharmacokinetic half-life in cellular and in vivo assays.

Lipophilicity Steric Bulk ADME

γ-Secretase Inhibitor Scaffold and SAR Positioning

Patent literature (US7655675, US7410964, and US8017773) establishes that cyclohexyl benzenesulfonamides bearing alkoxy and halogen substitutions on the phenyl ring constitute a validated scaffold for γ-secretase inhibition, with certain analogs demonstrating significant brain Aβ reduction in transgenic mouse models [1][2]. While the specific compound 3-butoxy-4-chloro-N-cyclohexylbenzenesulfonamide is not individually profiled in these patents, its structural features—the cyclohexyl N-substituent, the electron-withdrawing 4-chloro substituent, and the 3-butoxy group—align with the disclosed SAR that favors lipophilic, sterically congested sulfonamides for γ-secretase active site engagement.

Alzheimer's Disease γ-Secretase Amyloid Beta

3-Butoxy-4-chloro-N-cyclohexylbenzenesulfonamide: Application Scenarios


Halogen-Scanning SAR Against CysK2

For medicinal chemistry teams conducting halogen-scanning structure-activity relationship studies on the M. tuberculosis cysteine synthase pathway (CysK2), the target compound provides a 4-chloro substitution that complements the existing 4-bromo analog data point (Kd 17,700 nM) [1]. The orthogonal halogen identity allows researchers to parse electronic versus steric contributions to binding at the halogen-accepting pocket of CysK2.

Lipophilicity-Dependent Permeability Profiling

When a screening panel requires matched pairs with graded lipophilicity, the target compound (calculated logD ~3.5–4.5, driven by the N-cyclohexyl group) can serve as the high-logD member alongside the N-propyl analog 3-butoxy-4-chloro-N-propylbenzenesulfonamide (calculated logD ~1.5–2.5) [1]. This enables permeability-transport correlation studies without altering the core benzenesulfonamide pharmacophore.

γ-Secretase Inhibitor Lead Diversification

In Alzheimer's disease drug discovery, where patent literature validates the cyclohexyl sulfonamide scaffold as a γ-secretase inhibitory chemotype, this compound adds a 3-butoxy-4-chloro substitution pattern not extensively exemplified in prior art [1]. It can be procured for initial screening to determine whether this specific arrangement yields differentiated potency or brain penetration relative to the para-alkoxy, meta-halogen variants already described.

Sulfonamide-Enzyme Interaction Probe

Due to the established ability of primary and secondary sulfonamides to coordinate the catalytic zinc ion in carbonic anhydrases and related metalloenzymes [1], this compound may be used as a sterically encumbered, lipophilic sulfonamide control in enzyme inhibition assays, where its bulkier cyclohexyl and butoxy groups are predicted to reduce binding to narrow active-site clefts compared to smaller sulfonamides like acetazolamide.

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